N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)cinnamamide
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Overview
Description
N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)cinnamamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a complex structure with multiple functional groups, making it a subject of interest for synthetic chemists and researchers.
Mechanism of Action
Target of Action
The compound, also known as (2E)-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3-phenylprop-2-enamide, primarily targets Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis and the regulation of adenosine function .
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function . It has been demonstrated that this compound is a novel inhibitor of ENTs, showing more selectivity towards ENT2 than ENT1 . The compound reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating a non-competitive inhibition .
Biochemical Pathways
The inhibition of ENTs affects the nucleotide synthesis pathway and the regulation of adenosine function
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of ENTs, leading to changes in nucleotide synthesis and adenosine regulation .
Biochemical Analysis
Biochemical Properties
N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)cinnamamide has been found to interact with Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is a novel inhibitor of ENTs, showing more selectivity to ENT2 than to ENT1 .
Cellular Effects
In cellular models, this compound has been shown to inhibit uridine and adenosine transport through both ENT1 and ENT2 in a concentration-dependent manner . This inhibition can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it inhibits ENTs in an irreversible and non-competitive manner . Molecular docking analysis suggests that the binding site of this compound in ENT1 may be different from that of other conventional inhibitors .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been observed. The inhibitory effect of this compound on uridine uptake could not be washed out, suggesting a long-term effect on cellular function .
Metabolic Pathways
Its interaction with ENTs suggests a role in the transport of nucleosides and nucleoside analogues, which are important for nucleotide synthesis .
Transport and Distribution
This compound is likely transported and distributed within cells and tissues via ENTs . Its inhibitory effects on these transporters could influence its localization or accumulation within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)cinnamamide typically involves multiple steps, starting with the preparation of the piperazine core. The piperazine ring is often synthesized through the reaction of 4-fluorophenylamine with appropriate sulfonating agents to introduce the sulfonyl group. Subsequent steps involve the formation of the cinnamamide moiety through acylation reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reagents and solvents. The process would be optimized for efficiency, yield, and purity, with rigorous quality control measures to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be employed to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired outcome.
Major Products Formed: The major products formed from these reactions can vary widely, depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)cinnamamide may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine: The compound's potential medicinal applications include its use as a therapeutic agent. It may be investigated for its efficacy in treating diseases or conditions related to its biological activity, such as inflammation or cancer.
Industry: In industry, this compound can be used in the development of new materials or chemicals. Its unique properties may be harnessed for applications in pharmaceuticals, agrochemicals, or other industrial products.
Comparison with Similar Compounds
N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)pentanamide: A closely related compound with a different amide group.
2-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidine: Another compound featuring a piperazine ring and a sulfonyl group.
Uniqueness: N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)cinnamamide stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
(E)-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O3S/c22-19-7-9-20(10-8-19)24-13-15-25(16-14-24)29(27,28)17-12-23-21(26)11-6-18-4-2-1-3-5-18/h1-11H,12-17H2,(H,23,26)/b11-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFAVLBSSDHRGJL-IZZDOVSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCNC(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCNC(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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